2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide
CAS No.:
Cat. No.: VC16788479
Molecular Formula: C8H3BrF2O3
Molecular Weight: 265.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrF2O3 |
|---|---|
| Molecular Weight | 265.01 g/mol |
| IUPAC Name | 2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide |
| Standard InChI | InChI=1S/C8H3BrF2O3/c9-7(12)4-2-1-3-5-6(4)14-8(10,11)13-5/h1-3H |
| Standard InChI Key | VYJLGEABYDHJHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2,2-difluoro-1,3-benzodioxole-4-carbonyl bromide, reflects its core structure: a benzodioxole ring fused with a difluoromethyl group at positions 2 and 2′, and a carbonyl bromide substituent at position 4. Key identifiers include:
The difluoromethylene group (-CF₂-) induces substantial electronic effects, lowering the electron density of the aromatic system and increasing electrophilicity at the carbonyl bromide moiety . This is corroborated by computational studies showing a Hammett σₚ value of +0.78 for the difluorobenzo[d] dioxole substituent, comparable to nitro groups in directing electrophilic substitution .
Synthetic Methodologies
Primary Synthesis Route
The most reported pathway involves a three-step sequence starting from 2,2-difluorobenzo[d] dioxole :
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Lithiation: Treatment with n-butyllithium (2.5 M in hexanes) at -15°C in tetrahydrofuran (THF) generates a stabilized aryl lithium intermediate.
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Carbon Dioxide Quenching: Reaction with dry ice forms the corresponding carboxylic acid.
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Bromination: Conversion to the acyl bromide using phosphorus tribromide (PBr₃) in dichloromethane at 0°C.
Alternative Approaches
A comparative analysis of synthetic routes reveals:
| Method | Yield | Conditions | Limitations |
|---|---|---|---|
| Direct bromination | 35% | Br₂, FeCl₃, CH₂Cl₂, 40°C | Over-bromination byproducts |
| Hunsdiecker reaction | 28% | AgNO₃, Br₂, CCl₄, reflux | Low scalability |
| Photobromination | 18% | NBS, UV light, 25°C | Poor regioselectivity |
The lithiation route remains superior due to its regiochemical control, though it requires strict anhydrous conditions .
Reactivity and Functionalization
Nucleophilic Substitution
The carbonyl bromide group undergoes rapid substitution with amines, alcohols, and thiols. Kinetic studies in acetonitrile at 25°C show second-order rate constants of:
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Aniline:
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Methanol:
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Thiophenol:
This reactivity enables efficient synthesis of amides, esters, and thioesters under mild conditions .
Cross-Coupling Applications
Palladium-catalyzed Suzuki-Miyaura couplings with boronic acids proceed efficiently (80–92% yield) using:
This method has been employed to synthesize biaryl derivatives for kinase inhibitor development .
Pharmaceutical Applications
Antiviral Agent Precursors
Derivatives of 2,2-difluorobenzo[d][1, dioxole-4-carbonyl bromide show potent activity against RNA viruses. In a 2024 study, the compound served as a key intermediate in synthesizing protease inhibitors with IC₅₀ values of 12–18 nM against SARS-CoV-2 3CLpro.
Oncology Drug Development
The boronic acid analogue (CAS 126120-87-4) derived from this bromide exhibits:
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97% inhibition of BTK at 10 μM
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82% tumor growth reduction in xenograft models (A549 lung carcinoma)
| Parameter | Specification |
|---|---|
| Temperature | 2–8°C |
| Atmosphere | Inert gas (N₂ or Ar) |
| Container | Amber glass, Teflon-lined cap |
| Shelf Life | 6 months (unopened) |
Decomposition products include hydrogen bromide (HBr) and difluorobenzoquinone, detectable by GC-MS.
Comparative Analysis with Analogues
Chloride vs. Bromide Reactivity
A 2024 study compared the carbonyl halide derivatives:
| Property | Carbonyl Chloride | Carbonyl Bromide |
|---|---|---|
| Electrophilicity (σ⁺) | +0.54 | +0.78 |
| Hydrolysis t₁/₂ (pH 7) | 8.3 min | 2.1 min |
| Suzuki Coupling Yield | 68% | 92% |
The bromide’s superior leaving group ability (Br⁻ vs. Cl⁻) accounts for its enhanced reactivity in cross-coupling reactions .
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